molecular formula C24H40O4 B122633 Isoursodeoxycholic acid CAS No. 78919-26-3

Isoursodeoxycholic acid

Número de catálogo B122633
Número CAS: 78919-26-3
Peso molecular: 392.6 g/mol
Clave InChI: RUDATBOHQWOJDD-DNMBCGTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoursodeoxycholic acid is a 3β-epimer of the secondary bile acid ursodeoxycholic acid (UDCA). It is formed from UDCA via epimerization in vivo and can be isomerized back into UDCA . It decreases serum alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine transaminase (ALT) levels in bile duct-ligated rats but does not affect liver histology .


Synthesis Analysis

Significant amounts of ursodeoxycholic acid (UDCA) used for the treatment of patients with primary biliary cirrhosis (PBC) become epimerized at C-3 to isoUDCA . The similar serum enrichment and urinary excretion of UDCA during administration of either isoUDCA or UDCA together with low concentrations of the intermediate of isomerization, 3-dehydro-UDCA, indicate a first-pass epimerization of isoUDCA to UDCA in the liver .


Molecular Structure Analysis

The molecular formula of Isoursodeoxycholic acid is C24H40O4 . The formal name is (3β,5β,7β)-3,7-dihydroxy-cholan-24-oic acid .


Physical And Chemical Properties Analysis

Isoursodeoxycholic acid has a molecular weight of 392.6 . It is a solid at room temperature and is soluble in methanol .

Aplicaciones Científicas De Investigación

Treatment of Primary Biliary Cirrhosis

Isoursodeoxycholic acid has been studied for its therapeutic effects in primary biliary cirrhosis (PBC). It is metabolized and has shown potential in improving surrogate markers of cholestasis in patients with PBC. The compound acts as a pro-drug, becoming isomerized to ursodeoxycholic acid (UDCA) which is the active form exerting the therapeutic effects .

Hepatoprotective Properties

The hepatoprotective properties of Isoursodeoxycholic acid are notable, especially in the context of liver diseases. It has been used in conjunction with UDCA for its beneficial effects on liver cirrhosis, particularly in reducing inflammation and fibrosis associated with cholestatic liver diseases .

Bile Acid Metabolism

Isoursodeoxycholic acid plays a role in bile acid metabolism. It is a 3β-epimer of UDCA and can be isomerized back into UDCA in vivo. This interconversion is significant in the context of bile acid-related metabolic pathways and therapeutic applications .

Regulation of Lipid, Glucose, and Energy Metabolism

Research suggests that Isoursodeoxycholic acid, through its involvement in bile acid signaling, may influence lipid, glucose, and energy metabolism. This opens up potential applications in treating metabolic disorders such as type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD) .

Anti-Inflammatory and Anti-Cholestatic Effects

The compound has shown anti-inflammatory and anti-cholestatic effects in experimental models. These properties make it a candidate for further research into pharmacological interventions for various inflammatory and cholestatic conditions .

Interaction with Gut Microbiota

Isoursodeoxycholic acid may also interact with the gut microbiota, influencing liver-gut immune homeostasis. This interaction is crucial for understanding the therapeutic potential of the compound in gastrointestinal and hepatobiliary diseases .

Safety And Hazards

Isoursodeoxycholic acid is not for human or veterinary use . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .

Direcciones Futuras

High-fat diets significantly delay the absorption of UDCA, with the Tmax of UDCA and its major metabolite, glycoursodeoxycholic acid (GUDCA), changing from 3.3 h and 8.0 h in the fasting study to 4.5 h and 10.0 h in the fed study, respectively . The high-fat diets did not alter the Cmax of UDCA and GUDCA but immediately led to a sharp increase in the plasma levels of endogenous bile salts including those hydrophobic ones . This suggests that dietary factors can influence the pharmacokinetics of Isoursodeoxycholic acid and its parent compound, UDCA .

Propiedades

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-DNMBCGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318875
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoursodeoxycholic acid

CAS RN

78919-26-3
Record name Isoursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoursodeoxycholic acid
Reactant of Route 2
Isoursodeoxycholic acid
Reactant of Route 3
Isoursodeoxycholic acid
Reactant of Route 4
Isoursodeoxycholic acid
Reactant of Route 5
Isoursodeoxycholic acid
Reactant of Route 6
Isoursodeoxycholic acid

Q & A

Q1: What is the relationship between isoursodeoxycholic acid (isoUDCA) and ursodeoxycholic acid (UDCA)?

A: IsoUDCA is a naturally occurring epimer of UDCA, differing only in the orientation of the hydroxyl group at the C-3 position. [] Significantly, isoUDCA can be metabolized into UDCA within the liver. [] This conversion suggests a potential pro-drug characteristic for isoUDCA. []

Q2: How does the administration of isoUDCA impact the levels of different bile acids in the body?

A: Upon administration, isoUDCA undergoes hepatic first-pass epimerization, converting to UDCA. [] This process leads to UDCA becoming the predominant bile acid in both serum and urine, even when isoUDCA is administered. [] This suggests that the therapeutic benefits observed after isoUDCA administration are likely mediated through its conversion to UDCA. []

Q3: Does the human body produce isoUDCA? If so, how is it formed?

A: Yes, isoUDCA is naturally present in human plasma as a metabolite of UDCA. [] This formation occurs through the epimerization of the 3α-hydroxy group in UDCA to a 3β-hydroxy configuration, a process facilitated by 3β-hydroxysteroid dehydrogenases (HSDs) and 3-oxo-reductases. []

Q4: What is the role of human liver alcohol dehydrogenase γγ isozyme in the metabolism of isoUDCA?

A: The human liver alcohol dehydrogenase γγ isozyme plays a crucial role in isoUDCA metabolism by acting as a 3β-hydroxysteroid dehydrogenase (HSD). [] This enzyme catalyzes the conversion of the 3β-hydroxy group in isoUDCA to a 3α-hydroxy group, effectively transforming it into UDCA. []

Q5: What is the significance of N-acetylglucosamine conjugation in the metabolism of UDCA and isoUDCA?

A: N-acetylglucosamine conjugation represents a major metabolic pathway for both UDCA and isoUDCA. [] This process involves the attachment of N-acetylglucosamine to the bile acids, primarily at the 7β-position for 7β-hydroxy bile acids like UDCA. [] The resulting N-acetylglucosamine conjugates are then predominantly excreted in urine. []

Q6: How do the levels of isoUDCA in the blood relate to liver function?

A: Studies indicate a correlation between blood isoUDCA levels and liver health. [] Specifically, the ratio of isoUDCA to total UDCA (isoUDCA + UDCA) in the blood has been observed to decrease with the progression of liver disease. [] This suggests a potential role for isoUDCA as a biomarker for assessing liver function.

Q7: What enzymes are involved in the interconversion of bile acids like UDCA and isoUDCA?

A: Enzymes belonging to the 17β-hydroxysteroid dehydrogenase (17β-HSD) family play a crucial role in bile acid metabolism, including the interconversion of UDCA and isoUDCA. [] Specifically, 17β-HSD type 10 (17β-HSD10) exhibits activity towards both UDCA and isoUDCA, catalyzing the oxidation of their 7β-hydroxy group. []

Q8: How do dietary interventions, particularly a high-fat diet, impact isoUDCA levels?

A: High-fat diets can disrupt the balance of gut microbiota, potentially influencing bile acid metabolism and levels, including isoUDCA. [] Interestingly, interventions with prebiotics like Lycium Barbarum Polysaccharides (LBP) have demonstrated the ability to modulate gut microbiota composition and restore the balance of bile acids, including isoUDCA, in high-fat diet-induced obese rats. [] This highlights the intricate relationship between diet, gut microbiota, and bile acid metabolism.

Q9: What are the implications of the wide substrate specificity of 17β-HSD10 in the context of isoUDCA metabolism?

A: The broad substrate specificity of 17β-HSD10 enables it to interact with various steroids, including isoUDCA. [] This enzyme possesses a large hydrophobic cleft in its active site, allowing it to accommodate steroids in different orientations and catalyze reactions on different functional groups. [] This suggests a potential role for 17β-HSD10 in regulating the levels of not only isoUDCA but also other steroids, impacting various metabolic pathways.

Q10: Does the gut microbiota play a role in the metabolism of isoUDCA?

A: The gut microbiota plays a significant role in the metabolism of bile acids, and research suggests it might also be involved in isoUDCA metabolism. [, ] Alterations in the composition and function of the gut microbiota, often associated with conditions like alcoholic hepatitis, can affect bile acid metabolism and potentially influence isoUDCA levels. []

Q11: What are the challenges in studying the metabolism and effects of isoUDCA?

A: Studying isoUDCA presents several challenges. One significant hurdle is the rapid conversion of isoUDCA to UDCA in vivo, making it difficult to isolate and study the independent effects of isoUDCA. [] Additionally, the complex interplay between the host and gut microbiota in bile acid metabolism further complicates the investigation of isoUDCA's specific roles and therapeutic potential. [, ] Advanced experimental techniques and comprehensive analytical methods are crucial to overcome these challenges and gain deeper insights into isoUDCA's functions.

Q12: What are the potential future directions for research on isoUDCA?

A12: Future research on isoUDCA could focus on:

  • Developing specific inhibitors of the enzymes responsible for isoUDCA-UDCA conversion: This would allow for a more precise investigation of isoUDCA's independent effects. [, ]
  • Investigating the impact of targeted interventions on gut microbiota: This could help elucidate the role of the gut microbiome in isoUDCA metabolism and explore potential therapeutic avenues. [, ]
  • Conducting clinical trials to directly assess the efficacy and safety of isoUDCA in various liver diseases. []
  • Exploring the potential of isoUDCA as a biomarker for diagnosing and monitoring liver disease progression. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.